1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

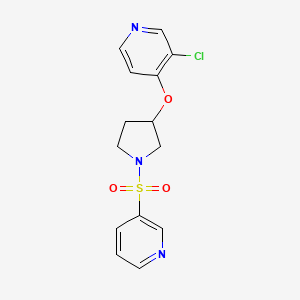

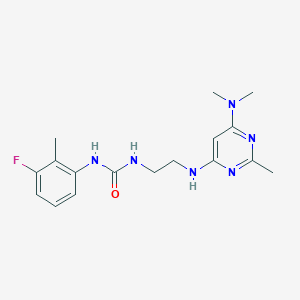

The compound “1-(2-Carbamoyl-ethyl)-piperidine-3-carboxylic acid” is a derivative of piperidine, which is a heterocyclic organic compound. This compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “2-Carbamoyl-ethyl” group is attached to the nitrogen atom of the piperidine ring, and the “carboxylic acid” group is attached to the third carbon atom of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carbamoyl group (-CONH2), an ethyl group (-CH2CH3), and a carboxylic acid group (-COOH). The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and carboxylic acid groups would likely make it more soluble in polar solvents .Scientific Research Applications

Synthesis and Anticancer Activity

A significant application involves the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. These derivatives were synthesized through a multi-step process, starting with ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. The resulting compounds exhibited potential anticancer activities, with some showing low IC50 values, indicating strong anticancer potency relative to reference drugs like doxorubicin (Rehman et al., 2018).

Biological Properties and Antibacterial Activity

Another application is found in the synthesis and biological evaluation of new piperidine substituted benzothiazole derivatives. These compounds were synthesized starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine, producing derivatives with notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Chemical Synthesis and Compound Development

Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride showcases the use of piperidine-4-carboxylic acid and ethyl carbonochloridate in creating compounds through amidation, Friedel-Crafts acylation, and hydration, highlighting the method's efficiency and the straightforward availability of starting materials (Zheng Rui, 2010).

Nanomagnetic Reusable Catalyst Development

Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were developed as a novel nanomagnetic reusable catalyst for efficient synthesis of certain organic compounds, demonstrating the versatility and reusability of such catalysts in organic synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).

Structural and Spectroscopic Studies

The diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid was subjected to structural, spectroscopic, and computational studies to understand its molecular configuration and interactions, providing insights into the chemical behavior and properties of such complexes (Bartoszak-Adamska et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other structurally related compounds, potentially leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism .

Pharmacokinetics

It’s likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological characteristics .

Result of Action

Based on the activities of structurally related compounds, it’s plausible that it could have a range of effects, potentially including anti-inflammatory, antioxidant, and metabolic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body . .

Future Directions

properties

IUPAC Name |

1-(3-amino-3-oxopropyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c10-8(12)3-5-11-4-1-2-7(6-11)9(13)14/h7H,1-6H2,(H2,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVYPZBFOFKRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2893165.png)

![N-(4-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893167.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2893171.png)

![tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B2893177.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)

![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)